
1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole is an organophosphorus compound that features a unique structure combining a benzodiazaphosphole ring with a butan-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole typically involves the reaction of a suitable benzodiazaphosphole precursor with a butan-2-yl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield phosphine derivatives.
Substitution: The benzodiazaphosphole ring can undergo electrophilic substitution reactions, where the butan-2-yl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, strong acids or bases.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted benzodiazaphosphole compounds.
Wissenschaftliche Forschungsanwendungen
1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to the active site of enzymes and modulating their activity. The benzodiazaphosphole ring structure allows for specific interactions with biological molecules, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
- 1-(Butan-2-yl)-4-tert-butylbenzene
- 1-(Butan-2-yl)-1H-1,2,3-triazole
- 1-(Butan-2-yl)-1H-1,3,2-diazaphosphole
Comparison: 1-(Butan-2-yl)-1H-1,3,2-benzodiazaphosphole is unique due to its benzodiazaphosphole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
70919-04-9 |
|---|---|
Molekularformel |
C10H13N2P |
Molekulargewicht |
192.20 g/mol |
IUPAC-Name |
1-butan-2-yl-1,3,2-benzodiazaphosphole |
InChI |
InChI=1S/C10H13N2P/c1-3-8(2)12-10-7-5-4-6-9(10)11-13-12/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
SMXGSNHKXXNXHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C2=CC=CC=C2N=P1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


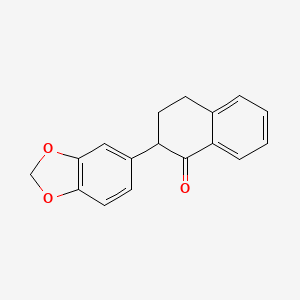
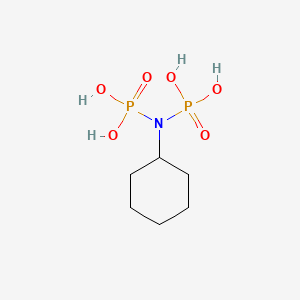

![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
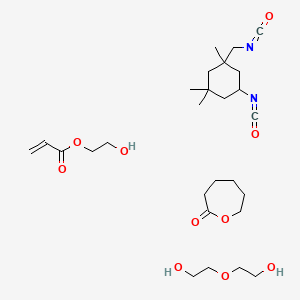
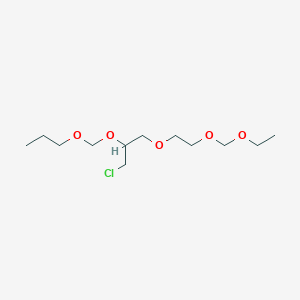
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
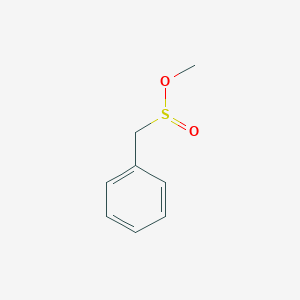
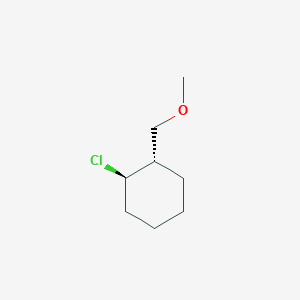

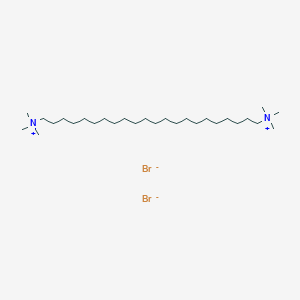
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
